molecular formula C6H15ITe B14329105 Triethyltellanium iodide CAS No. 104746-44-3

Triethyltellanium iodide

Cat. No.: B14329105
CAS No.: 104746-44-3
M. Wt: 341.7 g/mol
InChI Key: WUYRXWHBLYQRRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyltellanium iodide is an organotellurium compound with the chemical formula (C₂H₅)₃TeI It is a member of the tellurium family, which is known for its unique chemical properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyltellanium iodide can be synthesized through the reaction of triethyltellurium chloride with sodium iodide in an organic solvent such as acetone or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and purification systems to ensure high purity and yield. The process may involve multiple steps, including the synthesis of intermediate compounds and their subsequent conversion to the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form tellurium oxides or other higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state tellurium compounds.

    Substitution: The iodide ion in this compound can be substituted with other nucleophiles, leading to the formation of various organotellurium derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, thiolates, and amines can be used under mild conditions.

Major Products Formed:

    Oxidation: Tellurium dioxide (TeO₂) and other tellurium oxides.

    Reduction: Triethyltellurium hydride and other lower oxidation state tellurium compounds.

    Substitution: Various organotellurium derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Triethyltellanium iodide is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. It is also used in the synthesis of tellurium-containing polymers and materials.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to the unique properties of tellurium compounds.

Medicine: While not widely used in medicine, the compound’s potential as a therapeutic agent is being explored, particularly in the context of its antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of semiconductors and other electronic materials due to its unique electrical properties.

Mechanism of Action

The mechanism by which triethyltellanium iodide exerts its effects is primarily through the formation of tellurium-carbon bonds. These bonds can interact with various molecular targets, leading to changes in the chemical and physical properties of the target molecules. The pathways involved include nucleophilic substitution and redox reactions, which can alter the electronic structure of the target compounds.

Comparison with Similar Compounds

    Triethylphosphonium iodide: Similar in structure but contains phosphorus instead of tellurium.

    Triethylarsenium iodide: Contains arsenic instead of tellurium.

    Triethylstibonium iodide: Contains antimony instead of tellurium.

Uniqueness: Triethyltellanium iodide is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher reactivity and unique electronic characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of advanced materials and electronic components.

Properties

CAS No.

104746-44-3

Molecular Formula

C6H15ITe

Molecular Weight

341.7 g/mol

IUPAC Name

triethyltellanium;iodide

InChI

InChI=1S/C6H15Te.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WUYRXWHBLYQRRX-UHFFFAOYSA-M

Canonical SMILES

CC[Te+](CC)CC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.